molecular formula C19H21ClN2O3S B14945695 5-chloro-2-methoxy-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

5-chloro-2-methoxy-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

Cat. No.: B14945695
M. Wt: 392.9 g/mol
InChI Key: XNYFFNIYGCNTOQ-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a combination of chloro, methoxy, methyl, and indole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, including Friedel-Crafts acylation, nitration, and subsequent reduction reactions . The indole moiety is often introduced through a reaction involving indole-3-carbaldehyde oxime and chloroacetamide derivatives under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized under strong oxidative conditions.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder in acidic medium.

    Substitution: Sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of methoxy or ethoxy derivatives.

Scientific Research Applications

5-Chloro-2-methoxy-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methoxy-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C19H21ClN2O3S

Molecular Weight

392.9 g/mol

IUPAC Name

5-chloro-2-methoxy-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C19H21ClN2O3S/c1-12-10-18(25-3)19(11-16(12)20)26(23,24)21-9-8-14-13(2)22-17-7-5-4-6-15(14)17/h4-7,10-11,21-22H,8-9H2,1-3H3

InChI Key

XNYFFNIYGCNTOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NCCC2=C(NC3=CC=CC=C32)C)OC

Origin of Product

United States

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